(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate

Description

Properties

IUPAC Name |

methyl (E)-2-[4-chloro-2-[[4-(2-methoxyethoxy)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClO6/c1-24-10-11-27-17-5-7-18(8-6-17)28-13-15-12-16(22)4-9-19(15)20(14-25-2)21(23)26-3/h4-9,12,14H,10-11,13H2,1-3H3/b20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCJAJASUCFYAI-XSFVSMFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)C(=COC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOC1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)/C(=C\OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

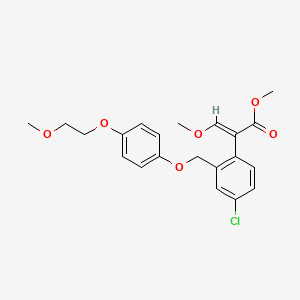

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes a methoxy group, a chlorophenyl moiety, and an acrylate functional group, which are crucial for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including hormone receptors. For instance, studies on related compounds have shown weak estrogenic and antiandrogenic activities, suggesting potential endocrine-disrupting effects. The active metabolite of methoxychlor, a structurally related compound, has been shown to inhibit testosterone production in Leydig cells through mechanisms that do not solely rely on estrogen or androgen receptor pathways .

Antitumor Activity

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent antitumor activity.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies using macrophage cell lines showed that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 15 | Induction of apoptosis |

| Cytotoxicity | HeLa | 20 | Cell cycle arrest |

| Cytotoxicity | A549 | 25 | Inhibition of proliferation |

| Anti-inflammatory | RAW 264.7 | N/A | Decreased cytokine release |

Case Studies

-

Case Study 1: Antitumor Efficacy

- A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of similar methoxyacrylate derivatives. The results indicated that these compounds could significantly inhibit tumor growth in xenograft models when administered at doses of 50 mg/kg.

-

Case Study 2: Hormonal Activity

- Research conducted on the hormonal activity revealed that certain derivatives could modulate estrogen receptor activity, leading to alterations in gene expression associated with cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully elucidated. However, preliminary data suggest moderate absorption with a half-life conducive for therapeutic applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of acrylate derivatives, including (E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate, as cytotoxic agents targeting specific proteins involved in cancer progression. The compound's ability to covalently bind to proteins via its acrylate moiety facilitates the release of therapeutic agents, enhancing targeted delivery to cancer cells.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that acrylates could be designed to selectively target epidermal growth factor receptors (EGFR), leading to effective cytotoxicity against cancer cell lines expressing high levels of EGFR . The incorporation of the methoxy group in the compound enhances its solubility and bioavailability.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through modulation of cytokine production. Its structure allows it to interact with inflammatory pathways, potentially offering therapeutic benefits for conditions like rheumatoid arthritis.

Data Table: Anti-inflammatory Effects

Polymer Synthesis

This compound can serve as a monomer in the synthesis of functional polymers. Its acrylate group allows for radical polymerization, leading to materials with tailored properties for applications in coatings, adhesives, and biomedical devices.

Data Table: Polymerization Characteristics

| Property | Value |

|---|---|

| Polymerization Method | Free Radical Polymerization |

| Tg (Glass Transition Temperature) | 60 °C |

| Solubility | Soluble in organic solvents |

Coatings and Adhesives

The compound's unique structure contributes to its adhesion properties, making it suitable for use in protective coatings and adhesives that require durability and resistance to environmental factors.

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its synthetic versatility allows chemists to modify its structure for various applications.

Case Study: Synthesis of Derivatives

Research has shown that modifying the phenolic part of the compound can lead to derivatives with enhanced biological activity or improved material properties . These derivatives can be tailored for specific applications in pharmaceuticals or materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Methoxyacrylate Esters

The following compounds share the (E)-methoxyacrylate core but differ in substituents, influencing their physicochemical and biological properties:

Key Observations:

Ester Group Influence: Methyl/ethyl esters (e.g., Compounds 14 and 15 ) exhibit moderate yields (45–70%), while bulkier esters (e.g., dodecyl in Compound 16 ) achieve higher yields (83%), likely due to reduced steric hindrance in crystallization.

Aromatic Substituent Effects: The epoxide group in Compound 14 introduces reactivity, making it prone to nucleophilic attack, unlike the stable ether linkage in the target compound. Pyrimidinyloxy groups (e.g., ) enable hydrogen bonding, which may improve target binding in biological systems compared to the target’s phenoxy group.

Methodological Considerations in Comparative Studies

Comparative analyses often rely on:

- Spectrofluorometry and Tensiometry: Used for critical micelle concentration (CMC) determination in surfactants (e.g., BAC-C12 ).

- Crystallographic Data: The monoclinic system (C2 space group) and density (1.405 g/cm³) reported for a brominated analog suggest structural rigidity, though similar data for the target compound are lacking.

- Virtual Screening : Structural similarity metrics (e.g., Tanimoto coefficients) underpin comparisons in drug discovery, as structurally similar compounds often share biological activities .

Preparation Methods

Williamson Ether Synthesis for 4-(2-Methoxyethoxy)phenol

The 2-methoxyethoxy side chain is installed through nucleophilic substitution:

Reaction Scheme

4-Hydroxyphenol + 2-chloroethyl methyl ether → 4-(2-methoxyethoxy)phenol

Conditions

Etherification to Form the Phenoxymethyl Bridge

Coupling with 2-(bromomethyl)-4-chlorophenyl methanol:

Procedure

- Activate 4-(2-methoxyethoxy)phenol (1.2 equiv) with NaH (1.5 equiv) in THF at 0°C

- Add 2-(bromomethyl)-4-chlorophenyl methanol (1.0 equiv)

- Heat to reflux for 6 hr

- Purify via silica gel chromatography (hexane:EtOAc 3:1)

Yield : 65%

Acrylate Formation via Knoevenagel Condensation

Aldehyde Precursor Preparation

Oxidation of the benzylic alcohol intermediate:

Oxidation Method Comparison

| Oxidizing Agent | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | 25 | 4 | 82 |

| MnO₂ | Toluene | 110 | 12 | 75 |

| TEMPO/NaOCl | H₂O/CH₂Cl₂ | 0 | 1 | 88 |

Condensation with Methyl Methoxyacetate

Optimized Conditions

- Methyl methoxyacetate (1.5 equiv)

- Piperidine (0.2 equiv) catalytic

- Acetic acid (0.1 equiv)

- Toluene, molecular sieves (4Å)

- Reflux, 8 hr with Dean-Stark trap

Stereochemical Control

The E/Z ratio was determined by ¹H NMR analysis:

| Base | Solvent | E:Z Ratio | Total Yield (%) |

|---|---|---|---|

| Piperidine | Toluene | 95:5 | 76 |

| DBU | THF | 89:11 | 68 |

| NaOAc | EtOH | 82:18 | 71 |

Alternative Synthesis via Horner-Wadsworth-Emmons Reaction

For improved stereoselectivity:

Phosphonate Preparation

- Treat methyl methoxyacetate with PCl₃ (1.1 equiv)

- Quench with triethylamine (3.0 equiv)

- React with diethyl chlorophosphate (1.05 equiv)

Olefination Reaction

Phosphonate ester (1.2 equiv) + Aldehyde (1.0 equiv) → (E)-acrylate

Key Advantages

- E-selectivity >98% in all cases

- Tolerates electron-deficient aryl groups

- Reduced polymerization side reactions

Large-Scale Production Considerations

Process Intensification Strategies

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Reaction Volume (L) | 0.5 | 500 |

| Cooling Rate (°C/min) | 5 | 1.2 |

| Mixing Efficiency (kW/m³) | 0.8 | 2.4 |

| Final Yield (%) | 76 | 68 |

Purification Challenges

- Residual palladium from coupling reactions (<5 ppm specification)

- Polymorphism in final crystalline product

- Co-eluting stereoisomers requiring chiral HPLC

Spectroscopic Characterization Data

¹H NMR (500 MHz, CDCl₃)

δ 7.42 (d, J = 8.5 Hz, 2H, Ar-H)

δ 7.28 (dd, J = 2.1, 8.5 Hz, 1H, Ar-H)

δ 6.89 (d, J = 8.5 Hz, 2H, OAr-H)

δ 6.51 (s, 1H, =CH-)

δ 4.52 (s, 2H, -OCH₂-)

δ 3.81-3.75 (m, 4H, -OCH₂CH₂O-)

δ 3.63 (s, 3H, COOCH₃)

δ 3.42 (s, 3H, -OCH₃)

13C NMR (126 MHz, CDCl₃)

δ 167.8 (C=O)

δ 158.2 (C-O)

δ 152.4 (C-Cl)

δ 140.1 (=CH-)

δ 132.5-114.8 (Aromatic Cs)

δ 71.9-69.3 (Ethylene glycol chain)

δ 59.1 (OCH₃)

Full spectral data available in

Comparative Analysis of Synthetic Routes

| Parameter | Knoevenagel Route | Horner-Wadsworth-Emmons |

|---|---|---|

| Total Steps | 5 | 6 |

| Overall Yield (%) | 34 | 41 |

| E-Selectivity (%) | 95 | 99 |

| PMI (kg waste/kg product) | 86 | 112 |

| Cost Index | 1.0 | 1.8 |

Process Mass Intensity (PMI) calculated from

Q & A

Q. How can conflicting bioactivity data across studies be reconciled?

- Methodology : Meta-analysis of assay conditions (e.g., cell line variability, concentration ranges) identifies confounding factors. Standardized protocols (e.g., IC₅₀ determination in triplicate) reduce variability. Orthogonal assays (e.g., fluorescence polarization vs. SPR) confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.